

Application Notes and Protocols for Intraperitoneal Injection of Fenobam

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Compound of Interest

Compound Name: Fenobam

Cat. No.: B8814218

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Audience: Researchers, scientists, and drug development professionals.

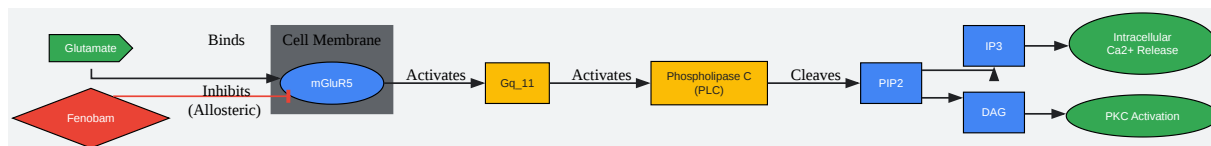
Introduction

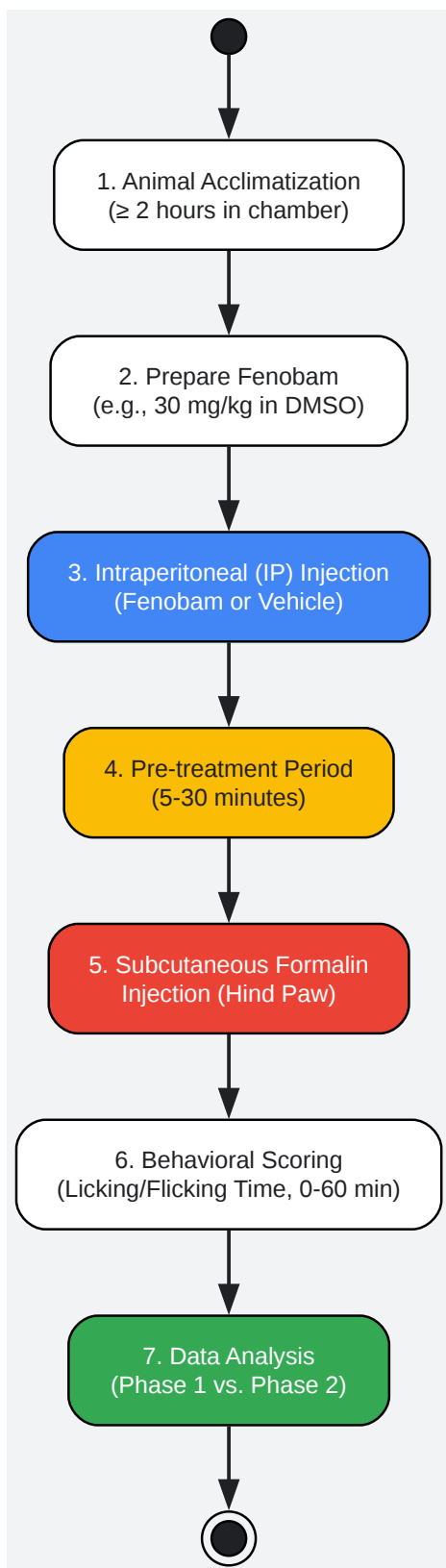
Fenobam, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Originally developed as a non-benzodiazepine anxiolytic, its specific molecular target was later identified as mGluR5, renewing interest in its therapeutic potential.[3][4] In preclinical research, intraperitoneal (IP) administration of **Fenobam** is a common and effective method for studying its effects on pain, anxiety, and other neurological conditions.[1] Its analgesic properties have been demonstrated in multiple rodent models of inflammatory and neuropathic pain. These notes provide a comprehensive protocol for the IP injection of **Fenobam** in mice, including dosage, vehicle preparation, and experimental workflows.

Mechanism of Action: mGluR5 Antagonism

Fenobam functions as a negative allosteric modulator (NAM) of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, stimulates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium and activation of protein kinase C (PKC), respectively. By binding to an allosteric site, **Fenobam** inhibits this signaling cascade. This mechanism is central to its observed analgesic and anxiolytic effects.





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References

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- 2. The metabotropic glutamate receptor subtype 5 antagonist fenobam is analgesic and has improved in vivo selectivity compared with the prototypical antagonist 2-methyl-6-(phenylethynyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury | PLOS One [journals.plos.org]
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